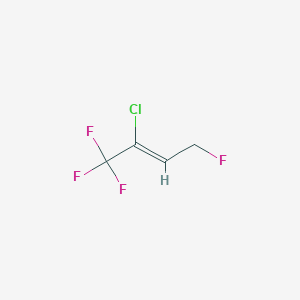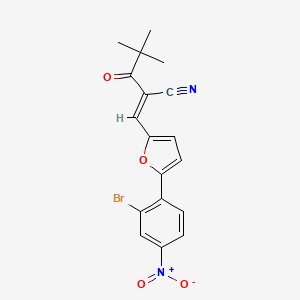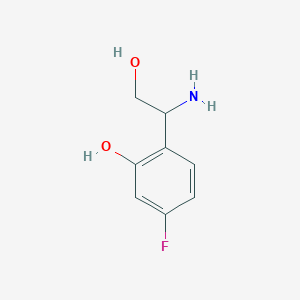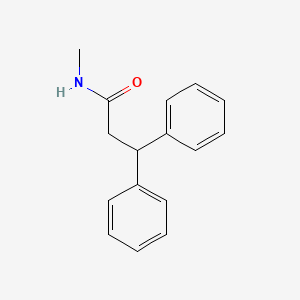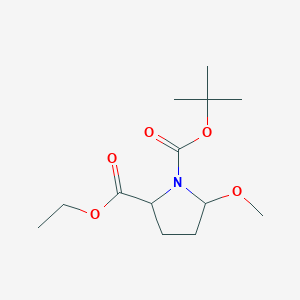![molecular formula C18H25N3O2 B12285249 7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one](/img/structure/B12285249.png)
7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazin-3-one, 6-amino-1,1a,4,6a,7,7a-hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)- est un composé organique complexe avec une structure unique qui comprend un cycle cyclopropane fusionné à un noyau pyrrolo-pyrazine
Méthodes De Préparation
La synthèse de 3H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazin-3-one, 6-amino-1,1a,4,6a,7,7a-hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)- implique plusieurs étapes, généralement en commençant par la préparation séparée du cycle cyclopropane et du noyau pyrrolo-pyrazine. Ces intermédiaires sont ensuite fusionnés dans des conditions de réaction spécifiques, impliquant souvent des catalyseurs et des températures contrôlées pour assurer la bonne stéréochimie. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes à l'échelle, y compris l'utilisation de réacteurs à flux continu et de systèmes de synthèse automatisés pour améliorer le rendement et la pureté .
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de dérivés hydroxylés.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents comme l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés amines.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe amino, permettant l'introduction de différents groupes fonctionnels. Les réactifs et les conditions courants pour ces réactions comprennent des températures douces et des solvants comme le dichlorométhane ou l'éthanol. .
Applications de la recherche scientifique
3H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazin-3-one, 6-amino-1,1a,4,6a,7,7a-hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)- a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de sa structure unique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoire et anticancéreuse.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certaines réactions chimiques
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, comme les enzymes ou les récepteurs. Sa structure unique lui permet de s'adapter aux sites actifs des enzymes, inhibant leur activité ou modifiant leur fonction. Les voies impliquées peuvent inclure des voies de transduction du signal ou des voies métaboliques, selon l'application spécifique .
Applications De Recherche Scientifique
3H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazin-3-one, 6-amino-1,1a,4,6a,7,7a-hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Comparé à d'autres composés similaires, 3H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazin-3-one, 6-amino-1,1a,4,6a,7,7a-hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)- se distingue par sa combinaison unique d'un cycle cyclopropane et d'un noyau pyrrolo-pyrazine. Des composés similaires incluent d'autres hétérocycles fusionnés au cyclopropane et des dérivés de la pyrazine, mais ils peuvent manquer des groupes fonctionnels ou de la stéréochimie spécifiques qui confèrent les propriétés uniques de ce composé .
Propriétés
Formule moléculaire |
C18H25N3O2 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
7-amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one |
InChI |
InChI=1S/C18H25N3O2/c19-15-13-3-11-2-12(11)21(13)16(22)14(20-15)17-4-9-1-10(5-17)7-18(23,6-9)8-17/h9-14,23H,1-8H2,(H2,19,20) |
Clé InChI |
BSTUQELPQUGWCG-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1N3C(C2)C(=NC(C3=O)C45CC6CC(C4)CC(C6)(C5)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


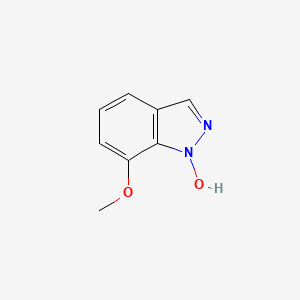

![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)


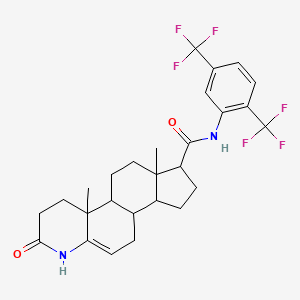
![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
